Methyl 2-ethylsulfanylacetate
CAS No.: 20600-64-0
Cat. No.: VC3879866
Molecular Formula: C5H10O2S
Molecular Weight: 134.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20600-64-0 |
|---|---|
| Molecular Formula | C5H10O2S |
| Molecular Weight | 134.2 g/mol |
| IUPAC Name | methyl 2-ethylsulfanylacetate |
| Standard InChI | InChI=1S/C5H10O2S/c1-3-8-4-5(6)7-2/h3-4H2,1-2H3 |
| Standard InChI Key | HYUFQFLUDXBUOU-UHFFFAOYSA-N |
| SMILES | CCSCC(=O)OC |
| Canonical SMILES | CCSCC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-ethylsulfanylacetate belongs to the class of thioesters, featuring a sulfur atom bonded to an ethyl group and an acetate methyl ester. Its molecular formula is inferred as C₅H₁₀O₂S, with a molecular weight of approximately 134.19 g/mol (calculated from atomic weights). The compound’s structure consists of a methyl ester group (–COOCH₃) attached to a carbon chain terminating in an ethylsulfanyl (–SCH₂CH₃) moiety.
Stereoelectronic Properties
The ethylsulfanyl group introduces electron-rich sulfur, influencing reactivity. The thioether linkage (–S–) exhibits weaker polarity compared to oxygen analogs, affecting solubility and intermolecular interactions. Conformational analysis of similar compounds, such as methyl (methylthio)acetate, reveals a gauche preference for the S–C–C–O backbone due to stereoelectronic effects .
Spectroscopic Signatures
While no direct spectroscopic data for Methyl 2-ethylsulfanylacetate is available, analogous compounds provide benchmarks:
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IR Spectroscopy: Expected C=O stretch at ~1740 cm⁻¹ (ester carbonyl) and C–S stretch near 700 cm⁻¹ .
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NMR: Methyl ester protons resonate at δ 3.6–3.8 ppm (¹H), while ethylsulfanyl methylene protons appear at δ 2.5–3.0 ppm .
Synthesis and Manufacturing
The synthesis of Methyl 2-ethylsulfanylacetate likely follows established esterification or thiol-ene pathways:
Esterification of 2-(Ethylsulfanyl)acetic Acid
Reacting 2-(ethylsulfanyl)acetic acid with methanol under acidic catalysis (e.g., H₂SO₄) yields the ester:
This method mirrors the production of methyl (methylthio)acetate , with reaction temperatures typically ranging from 60–100°C.
Thiol-Ene Addition
Alternative routes may involve Michael addition of ethanethiol to methyl acrylate, though this pathway risks polysulfide byproducts.
Physicochemical Properties
Extrapolated properties from related compounds include:
Reactivity and Functional Transformations
The compound’s reactivity centers on its ester and thioether groups:
Hydrolysis
Under acidic or basic conditions, the ester hydrolyzes to 2-(ethylsulfanyl)acetic acid:
Rate constants for analogous esters suggest pseudo-first-order kinetics in alkaline media .
Oxidation
The ethylsulfanyl group oxidizes to sulfone derivatives using peroxides or peracids:
This reaction is critical in pharmaceutical intermediates, as seen in sulfone-containing drugs .
Applications in Industry and Research
Flavor and Fragrance Industry
Thioesters like Methyl 2-ethylsulfanylacetate contribute to savory and fruity notes. For instance, ethyl (methylthio)acetate is reported in Durio zibethinus (durian) and Carica papaya , suggesting potential use in tropical flavor formulations.
Organic Synthesis
As a building block, the compound participates in:
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Nucleophilic acyl substitutions: Thioester exchange reactions for peptide mimics.
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Cross-coupling reactions: Palladium-catalyzed couplings to introduce sulfur motifs .
Agrochemicals
Sulfur-containing esters serve as precursors for herbicides and fungicides. The ethylsulfanyl group’s lipophilicity enhances membrane permeability in active ingredients .
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